

# Application Notes and Protocols: VUF8430 in Inflammation Research

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Compound of Interest		
Compound Name:	VUF8504	
Cat. No.:	B1249608	Get Quote

A Note on Nomenclature: Initial searches for "**VUF8504**" did not yield specific results. However, the scientific literature contains extensive information on "VUF8430," a potent histamine H4 receptor agonist with relevance to inflammation research. It is highly probable that "**VUF8504**" was a typographical error. This document will focus on the application of VUF8430.

#### Introduction:

VUF8430, also known as S-(2-guanidylethyl)-isothiourea, is a potent and selective non-imidazole agonist for the histamine H4 receptor (H4R).[1] The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, making it a key target in the study of inflammatory and immune responses.[2] Activation of H4R is implicated in a variety of inflammatory processes, including chemotaxis and the modulation of cytokine and chemokine production.[2] VUF8430 serves as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the H4 receptor in inflammatory diseases such as allergies, asthma, and autoimmune disorders.[3][4][5]

### **Mechanism of Action**

VUF8430 acts as a full agonist at the human histamine H4 receptor.[3][6] The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Upon agonist binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H4R activation also leads to intracellular calcium mobilization and can initiate the mitogen-activated protein kinase (MAPK) cascade.[4][7] These



signaling events trigger various cellular responses, most notably the chemotaxis of immune cells to sites of inflammation.[3][4]

## **Data Presentation**

**Table 1: Receptor Binding Affinity and Selectivity of** 

**VUF8430** 

Receptor Subtype	Ligand	Organism	Assay Type	Affinity (K <sub>i</sub> ) / IC <sub>50</sub>	Selectivit y vs. H4R	Referenc e
Histamine H4	VUF8430	Human	Radioligan d Binding	High Affinity	-	[1]
Histamine H3	VUF8430	Human	Radioligan d Binding	Moderate Affinity	33-fold lower than H4R	[1]
Histamine H1	VUF8430	Human	Radioligan d Binding	Negligible Affinity	-	[3][6]
Histamine H2	VUF8430	Human	Radioligan d Binding	Negligible Affinity	-	[3][6]

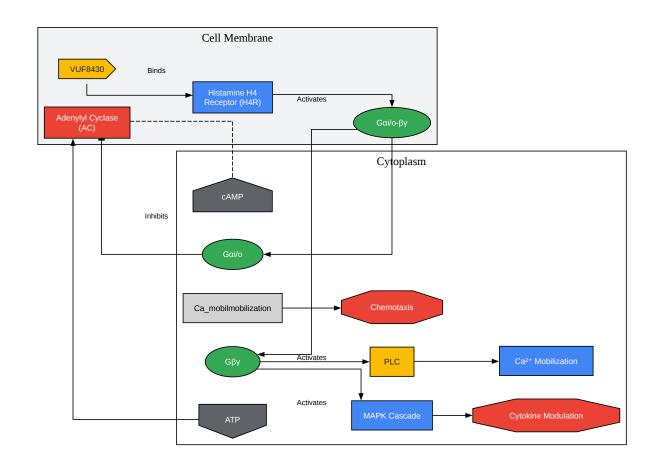
**Table 2: Functional Activity of VUF8430** 



Assay	Cell Type	Organism	VUF8430 Activity	Concentr ation	Key Outcome	Referenc e
Chemotaxi s	Monocyte- Derived Dendritic Cells (MoDCs)	Human	Agonist	10 μmol·L <sup>-1</sup>	Induced cell migration	[3]
[ <sup>35</sup> S]GTPy S Binding	Sf9 cells expressing hH4R	Human	Full Agonist	-	Stimulated G-protein coupling	[6]
Gastric Acid Secretion	Anesthetiz ed Rats	Rat	Weak Agonist (at H2R)	30-300 μmol·kg <sup>-1</sup> (i.v.)	Minimal effect, indicating H4R selectivity in vivo	[3][6]
Neuropathi c Pain Model	CCI Mice	Mouse	Agonist	-	Additive anti- hypersensit ivity effects with A3AR agonist	[8]

# **Mandatory Visualization**

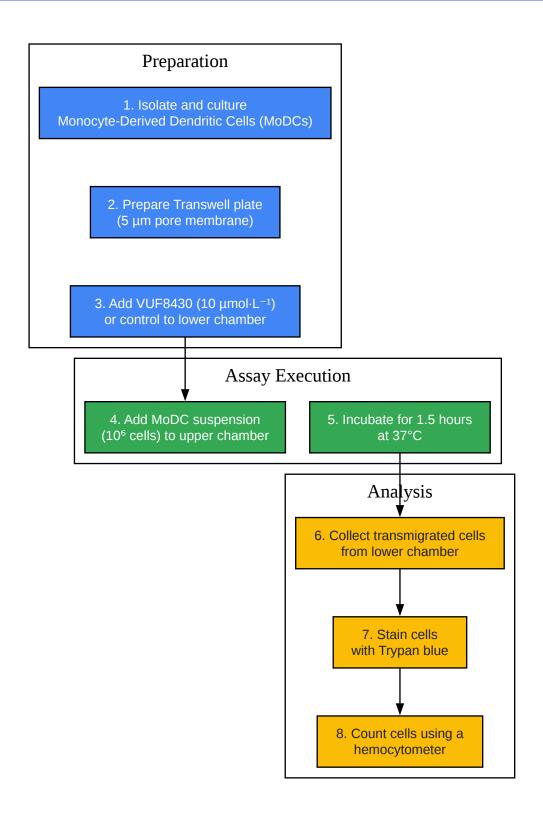




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Caption: VUF8430 activates the H4R, leading to G $\alpha$ i/o-mediated inhibition of cAMP and G $\beta$ y-mediated signaling.





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